(Cyclopropylmethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine
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Overview
Description
(Cyclopropylmethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine is an organic compound with the molecular formula C10H16N2. This compound is characterized by the presence of a cyclopropylmethyl group and a 1-methyl-1H-pyrrol-2-yl group attached to a central amine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Cyclopropylmethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine typically involves the reaction of cyclopropylmethylamine with 1-methyl-1H-pyrrole-2-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in a suitable solvent like methanol or ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: (Cyclopropylmethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogens, alkyl halides, polar aprotic solvents.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted amine derivatives.
Scientific Research Applications
(Cyclopropylmethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (Cyclopropylmethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and target .
Comparison with Similar Compounds
- (Cyclopropylmethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine
- (1-Methyl-1H-pyrrol-2-yl)acetonitrile
- (Cyclopropylmethyl)amine
Comparison: this compound is unique due to the presence of both cyclopropylmethyl and 1-methyl-1H-pyrrol-2-yl groups, which confer distinct chemical and biological propertiesSimilarly, compared to (Cyclopropylmethyl)amine, the presence of the pyrrole ring introduces aromaticity and additional sites for chemical modification .
Properties
Molecular Formula |
C10H16N2 |
---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
1-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]methanamine |
InChI |
InChI=1S/C10H16N2/c1-12-6-2-3-10(12)8-11-7-9-4-5-9/h2-3,6,9,11H,4-5,7-8H2,1H3 |
InChI Key |
YSFPNIOOQRKRLO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1CNCC2CC2 |
Origin of Product |
United States |
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